Ring‑Expansion Product Identity: [3.2.2] Bridgehead Aldehyde vs. [3.3.1] and [3.2.1] Analogs
Under identical acylative ring‑expansion conditions (benzoyl triflate), bicyclo[3.2.2]nonane‑1‑carbaldehyde (13a) yields exclusively bicyclo[4.2.2]decane‑1,2‑diol (42). In contrast, the bridgehead aldehyde of bicyclo[3.2.1]octane (11a) produces bicyclo[3.3.1]nonane‑1,endo‑2‑diol (27), and that of bicyclo[3.3.1]nonane (12a) gives a mixture of endo‑ and exo‑bicyclo[4.3.1]decane‑1,2‑diols (33, 35). The product determinism is governed by the strain energies of the parent hydrocarbons deduced by molecular mechanics, making the reaction outcome predictable and scaffold‑specific [1].
| Evidence Dimension | Ring‑expansion product identity (acylative ring‑expansion with benzoyl triflate) |
|---|---|
| Target Compound Data | Bicyclo[4.2.2]decane‑1,2‑diol (42) obtained as single product from 13a |
| Comparator Or Baseline | 11a (bicyclo[3.2.1]octane‑1‑carbaldehyde) → bicyclo[3.3.1]nonane‑1,endo‑2‑diol (27); 12a (bicyclo[3.3.1]nonane‑1‑carbaldehyde) → endo‑ and exo‑bicyclo[4.3.1]decane‑1,2‑diol (33, 35) |
| Quantified Difference | Two‑carbon vs. one‑carbon net ring expansion; regio‑ and stereochemical exclusivity for 13a |
| Conditions | Benzoyl trifluoromethanesulfonate (triflate), kinetic control, room temperature; Tetrahedron 1988 |
Why This Matters
The exclusive formation of the [4.2.2] scaffold from the [3.2.2] aldehyde enables a specific route to medium‑ring bicyclic diols that cannot be accessed by simply substituting the positionally isomeric [3.3.1] aldehyde.
- [1] Takeuchi, K.; et al. Tetrahedron 1988, 44 (18), 5681‑5694. View Source
